molecular formula C5H9NO3 B6171330 4-methoxy-3-methyl-1,3-oxazolidin-2-one CAS No. 2445786-15-0

4-methoxy-3-methyl-1,3-oxazolidin-2-one

Cat. No. B6171330
CAS RN: 2445786-15-0
M. Wt: 131.1
InChI Key:
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Description

4-methoxy-3-methyl-1,3-oxazolidin-2-one (4MMO) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with two nitrogen atoms and two oxygen atoms, and is closely related to the oxazolidine family. 4MMO has been used in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

4-methoxy-3-methyl-1,3-oxazolidin-2-one has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been used as an intermediate in the synthesis of novel drug candidates. In organic synthesis, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In biochemistry, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been used as a model compound to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one is not fully understood. However, it is believed that the compound interacts with proteins in a specific way, allowing it to bind to certain receptor sites and activate or inhibit certain biochemical pathways. In addition, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been shown to interact with DNA and RNA, suggesting that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-methoxy-3-methyl-1,3-oxazolidin-2-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. In addition, 4-methoxy-3-methyl-1,3-oxazolidin-2-one has been shown to have anti-cancer effects, including the inhibition of cell growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-3-methyl-1,3-oxazolidin-2-one in laboratory experiments is its stability. The compound is stable under a variety of conditions, and is not easily degraded by heat, light, or oxygen. In addition, 4-methoxy-3-methyl-1,3-oxazolidin-2-one is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-methoxy-3-methyl-1,3-oxazolidin-2-one in laboratory experiments. For example, the compound is not soluble in water, and is not easily absorbed into cells. In addition, 4-methoxy-3-methyl-1,3-oxazolidin-2-one is not suitable for use in long-term experiments, as it is rapidly metabolized by the body.

Future Directions

There are a number of potential future directions for research on 4-methoxy-3-methyl-1,3-oxazolidin-2-one. These include further studies into the mechanism of action of the compound, as well as its potential effects on the body. In addition, further research into the synthesis and purification of 4-methoxy-3-methyl-1,3-oxazolidin-2-one is needed. Finally, further studies into the potential therapeutic applications of 4-methoxy-3-methyl-1,3-oxazolidin-2-one are warranted, including its use in the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

4-methoxy-3-methyl-1,3-oxazolidin-2-one can be produced through a variety of methods, including the use of a multi-step synthesis, a single-step synthesis, or a combination of the two. The multi-step synthesis involves the use of a Grignard reaction, followed by a ring-closing metathesis. The single-step synthesis involves the use of a ring-closing metathesis. Both methods require careful control of reaction conditions, as well as the use of a suitable catalyst, such as a palladium or ruthenium-based catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxy-3-methyl-1,3-oxazolidin-2-one can be achieved through the cyclization of 4-methoxy-3-methylamino-2-butanone with ethyl chloroformate in the presence of a base.", "Starting Materials": [ "4-methoxy-3-methylamino-2-butanone", "ethyl chloroformate", "base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl chloroformate to a solution of 4-methoxy-3-methylamino-2-butanone in a suitable solvent (e.g. dichloromethane) at low temperature.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the cyclization reaction.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain 4-methoxy-3-methyl-1,3-oxazolidin-2-one as a white solid." ] }

CAS RN

2445786-15-0

Product Name

4-methoxy-3-methyl-1,3-oxazolidin-2-one

Molecular Formula

C5H9NO3

Molecular Weight

131.1

Purity

95

Origin of Product

United States

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